- Inhibitory kinetics of azachalcones and their oximes on mushroom tyrosinase: A facile solid-state synthesis, Chemistry & Biodiversity, 2016, 13(5), 531-538
Cas no 908563-68-8 (NSC49652)
NSC49652 structure
Product Name:NSC49652
Número CAS:908563-68-8
MF:C14H11NO2
Megavatios:225.242643594742
CID:4659321
Update Time:2023-11-20
NSC49652 Propiedades químicas y físicas
Nombre e identificación
-
- NSC49652
- MLS000736655
- (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
- 1-(2-hydroxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
- (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
- [e]-1-(2-hydroxyphenyl)-3-pyridin-3-YLProp-2-en-1-one
- HMS2885E03
- SMR000528233
- J3.571.934B
- 1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propene-1-one
- (E)-3-(3-Pyridyl)-1-(2-hydroxyphenyl)
- (2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one (ACI)
- (E)-1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)-2-propen-1-one
-
- Renchi: 1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
- Clave inchi: CRWNZUBUBIULHB-BQYQJAHWSA-N
- Sonrisas: C(C1C=CC=CC=1O)(=O)/C=C/C1C=NC=CC=1
Atributos calculados
- Calidad precisa: 225.079
- Masa isotópica única: 225.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 288
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 50.2
Propiedades experimentales
- Denso: 1.241
- Punto de ebullición: 414.3°Cat760mmHg
- Punto de inflamación: 204.4°C
- índice de refracción: 1.661
- PSA: 50.19000
- Logp: 2.68330
NSC49652 PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105112-100mg |
NSC49652 |
908563-68-8 | 98% | 100mg |
¥9100.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105112-250mg |
NSC49652 |
908563-68-8 | 98% | 250mg |
¥6424 | 2023-04-13 | |
| TRC | E208456-100mg |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 100mg |
$ 475.00 | 2022-06-05 | ||
| TRC | E208456-500mg |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 500mg |
$ 1860.00 | 2022-06-05 | ||
| TRC | E208456-1g |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 1g |
$ 2855.00 | 2022-06-05 | ||
| MedChemExpress | HY-111163-10mM*1mLinDMSO |
NSC49652 |
908563-68-8 | 99.92% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
| MedChemExpress | HY-111163-5mg |
NSC49652 |
908563-68-8 | 99.92% | 5mg |
¥900 | 2024-07-20 | |
| MedChemExpress | HY-111163-10mg |
NSC49652 |
908563-68-8 | 99.92% | 10mg |
¥1350 | 2024-07-20 | |
| MedChemExpress | HY-111163-25mg |
NSC49652 |
908563-68-8 | 99.92% | 25mg |
¥2565 | 2024-07-20 | |
| MedChemExpress | HY-111163-50mg |
NSC49652 |
908563-68-8 | 99.92% | 50mg |
¥4100 | 2024-07-20 |
NSC49652 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide ; 2 - 3 min, rt; 5 - 10 min, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referencia
- Convenient synthesis of flavanone derivatives via oxa-Michael addition using catalytic amount of aqueous cesium fluoride, Tetrahedron Letters, 2021, 85,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
Referencia
- Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines, Journal of Combinatorial Chemistry, 2006, 8(5), 646-648
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 min; overnight, 0 - 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Referencia
- Combinatorial synthesis, lead identification, and antitumor study of a chalcone-based positional-scanning library, Chemistry & Biodiversity, 2007, 4(2), 203-214
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referencia
- Azachalcones: A new class of potent polyphenol oxidase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(8), 1753-1756
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 min, 0 - 5 °C
1.2 20 h, rt
1.3 Reagents: Acetic acid ; pH 6, rt
1.2 20 h, rt
1.3 Reagents: Acetic acid ; pH 6, rt
Referencia
- Thallium(III) p-tosylate (TTS) mediated oxidative rearrangement of 2-naphthyl and 2-heteroarylchromanones, Indian Journal of Chemistry (2022-), 2022, 61(9), 923-927
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 min, rt → 5 °C
1.2 20 h, rt
1.2 20 h, rt
Referencia
- Thallium(III) p-tosylate-mediated oxidative [1,2] rearrangement of 2-naphthyl and 2-heteroarylchromanones, Journal of Heterocyclic Chemistry, 2022, 59(1), 172-177
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 - 10 °C; 60 min, 5 - 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referencia
- Synthesis and selective cytotoxic activities on rhabdomyosarcoma and noncancerous cells of some heterocyclic chalcones, Molecules, 2016, 21(3), 329/1-329/10
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
Referencia
- Ru, Rh and Ir metal complexes of pyridyl chalcone derivatives: Their potent antibacterial activity, comparable cytotoxicity potency and selectivity to cisplatin, Polyhedron, 2020, 185,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Microwave assisted synthesis of 2'-/3'-azaflavones/azaflavonones and their N-alkyl derivatives, Organic Communications, 2016, 9(4), 73-81
NSC49652 Raw materials
- 3'-Hydroxyacetophenone
- pyridine-3-carbaldehyde
- 2'-Hydroxyacetophenone
- 2'-Aminoacetophenone
- 4'-Aminoacetophenone
- 1-(3-aminophenyl)ethan-1-one
- 1-(4-Hydroxyphenyl)ethanone
- Acetophenone
NSC49652 Preparation Products
NSC49652 Literatura relevante
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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